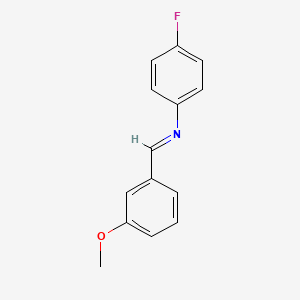

N-(3-Methoxybenzylidene)-4-fluoroaniline

Description

The exact mass of the compound N-(3-Methoxybenzylidene)-4-fluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-Methoxybenzylidene)-4-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Methoxybenzylidene)-4-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-(3-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-17-14-4-2-3-11(9-14)10-16-13-7-5-12(15)6-8-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYSYYBPLPAZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359023 | |

| Record name | N-(3-Methoxybenzylidene)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202073-14-1 | |

| Record name | N-(3-Methoxybenzylidene)-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Methoxybenzylidene)-4-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of N-(3-Methoxybenzylidene)-4-fluoroaniline

Structure, Synthesis, and Physicochemical Properties

Executive Summary

N-(3-Methoxybenzylidene)-4-fluoroaniline is a Schiff base (imine) derivative synthesized through the condensation of 3-methoxybenzaldehyde and 4-fluoroaniline.[1] Distinguished by its liquid state at room temperature—a deviation from the crystalline nature of many para-substituted analogs—this compound has gained attention in medicinal chemistry as a potent inhibitor of human Carbonic Anhydrase (hCA) isozymes I and II.

This guide provides a comprehensive technical analysis of its chemical structure, microwave-assisted synthesis, spectroscopic characterization, and biological applications, serving as a reference for researchers in organic synthesis and drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Unlike its 4-methyl analog (which is a solid melting at 70 °C), the 3-methoxy derivative exists as a colorless oil at standard ambient temperature and pressure.[1] This phase behavior is attributed to the meta-substitution of the methoxy group, which disrupts the symmetry required for efficient crystal packing.[1]

Table 1: Physicochemical Profile

| Property | Specification |

| IUPAC Name | (E)-N-(3-methoxybenzylidene)-4-fluoroaniline |

| Molecular Formula | C₁₄H₁₂FNO |

| Molecular Weight | 229.25 g/mol |

| Physical State | Colorless Oil |

| Yield (Microwave) | 92% |

| Solubility | Soluble in CHCl₃, DMSO, Ethanol; Insoluble in Water |

| Key Functional Groups | Azomethine (-CH=N-), Fluoro (-F), Methoxy (-OCH₃) |

Synthesis Protocol: Microwave-Assisted Condensation[1][12]

The most efficient synthesis route utilizes microwave irradiation, adhering to Green Chemistry principles by eliminating the need for bulk solvents during the reaction phase and significantly reducing reaction time compared to conventional reflux methods.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction:

-

Nucleophilic Attack: The lone pair of the nitrogen atom on 4-fluoroaniline attacks the carbonyl carbon of 3-methoxybenzaldehyde.[1]

-

Proton Transfer: Formation of a carbinolamine intermediate.

-

Dehydration: Elimination of a water molecule to form the imine (C=N) bond.

Experimental Procedure

-

Reagents: 3-Methoxybenzaldehyde (1.0 mmol), 4-Fluoroaniline (1.0 mmol).[1]

-

Equipment: Microwave reactor (e.g., 900 W capacity).

-

Conditions: Solvent-free irradiation.[1]

Step-by-Step Protocol:

-

Preparation: In a pyrex reaction vessel, mix equimolar amounts of 3-methoxybenzaldehyde and 4-fluoroaniline.

-

Irradiation: Subject the mixture to microwave irradiation at 900 W.

-

Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (4:1) as the mobile phase. Reaction typically completes within 2–5 minutes.

-

Work-up: Dissolve the crude residue in hot ethanol.

-

Purification: Allow the solution to cool. Since the product is an oil, purification may require column chromatography or solvent evaporation under reduced pressure rather than recrystallization.

Synthesis Workflow Visualization

Figure 1: Microwave-assisted synthesis pathway for N-(3-Methoxybenzylidene)-4-fluoroaniline.

Structural Characterization

The structure is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4][5][6] The specific chemical shifts provide insight into the electronic environment of the molecule.

¹H NMR Analysis (400 MHz, CDCl₃)

The proton NMR spectrum confirms the formation of the azomethine linkage and the presence of the methoxy group.[4]

- 8.38 ppm (s, 1H, N=CH): This singlet is the diagnostic peak for the formation of the Schiff base. Its downfield shift indicates the deshielding effect of the C=N double bond.

- 3.86 ppm (s, 3H, -OCH₃): A sharp singlet characteristic of the methoxy protons.[1]

- 7.01 – 7.49 ppm (Aromatic Region):

¹³C NMR Analysis (101 MHz, CDCl₃)

- 160.6 ppm (C=N): Confirms the imine carbon.[6]

-

161.6 ppm (d,

- 56.4 ppm (-OCH₃): Typical shift for a methoxy carbon.[1]

Conformational Geometry

Unlike para-substituted analogs that often form planar, rod-like crystals, the 3-methoxy group introduces steric bulk at the meta position.[1] This forces the phenyl ring to twist out of the plane of the azomethine bridge to minimize steric repulsion.

-

Consequence: This non-planar "twisted" conformation prevents efficient

- -

Isomerism: The compound exists predominantly as the (E)-isomer (trans), which is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the aromatic rings.[1]

Electronic Structure & Reactivity (DFT Context)

While specific DFT studies for this exact molecule are often grouped with general Schiff base studies, the electronic distribution is predictable based on its functional groups.

-

HOMO (Highest Occupied Molecular Orbital): Concentrated primarily on the 3-methoxybenzylidene moiety and the non-bonding electrons of the imine nitrogen.[1] The methoxy group acts as an electron donor (+M effect), raising the energy of the HOMO.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the 4-fluoroaniline ring and the imine bridge.[1] The fluorine atom, being highly electronegative, pulls electron density, stabilizing the LUMO and making the ring susceptible to nucleophilic interactions in enzymatic pockets.

-

Chemical Hardness: The gap between HOMO and LUMO determines reactivity. The presence of the electron-withdrawing Fluorine and electron-donating Methoxy creates a "push-pull" electronic system, which often enhances biological binding affinity and non-linear optical (NLO) response.[1]

Biological Applications: Carbonic Anhydrase Inhibition[1][14]

The primary documented application of N-(3-Methoxybenzylidene)-4-fluoroaniline is in pharmacology as an inhibitor of Carbonic Anhydrase (CA) .[1]

Mechanism of Action

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide (

-

Inhibition Logic: The Schiff base nitrogen (imine) and the methoxy oxygen can coordinate with the

ion in the enzyme's active site, or the molecule can bind to the hydrophobic pocket near the active site, blocking substrate entry. -

Selectivity: The 3-methoxy derivative has shown moderate to strong inhibitory activity against hCA I (cytosolic form, involved in pH regulation) and hCA II (ubiquitous, involved in glaucoma and edema).[1]

Biological Activity Pathway

Figure 2: Pharmacological mechanism of Carbonic Anhydrase inhibition.[1]

References

-

Celik, H., & Kuzu, M. (2019).[4][6] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 210–216.[7]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168–181.

-

Patai, S. (Ed.). (1970).[4] The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons. (Foundational text on Schiff Base chemistry).

Sources

A Technical Guide to Fluorinated Schiff Bases Derived from 4-Fluoroaniline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth review of fluorinated Schiff bases synthesized from 4-fluoroaniline. It navigates the strategic importance of fluorine in medicinal chemistry, details the synthesis and characterization of these compounds, and offers a comprehensive exploration of their burgeoning applications. By integrating established chemical principles with recent research findings, this document serves as a vital resource for researchers, scientists, and professionals in drug development and materials science. We delve into the causality behind synthetic methodologies, provide robust protocols for characterization, and critically evaluate the structure-activity relationships that govern the compounds' efficacy in antimicrobial, anticancer, and corrosion inhibition applications.

Introduction: The Strategic Role of Fluorine in Schiff Base Chemistry

Schiff bases, characterized by their azomethine or imine functional group (-C=N-), are a cornerstone of coordination chemistry and medicinal research due to their synthetic accessibility and diverse biological activities.[1][2] These compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[3][4] When 4-fluoroaniline is used as the primary amine, the resulting Schiff bases inherit the unique and powerful properties of the fluorine atom.

Fluorine's incorporation into organic molecules is a well-established strategy in modern drug design.[5] Its high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical properties.[5][6] Introducing a fluorine atom, as in the case of 4-fluoroaniline derivatives, can enhance:

-

Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, slowing down metabolic degradation and increasing the compound's in vivo half-life.[6][7]

-

Lipophilicity and Membrane Permeability: Fluorine can increase a molecule's ability to pass through cellular membranes, improving bioavailability.[7][8]

-

Binding Affinity: The electronic effects of fluorine can modulate the acidity or basicity of nearby functional groups, leading to stronger and more selective interactions with biological targets like enzymes or receptors.[6][8]

These strategic advantages have positioned fluorinated Schiff bases, particularly those derived from 4-fluoroaniline, as highly promising candidates for therapeutic agents and advanced materials.[9][10] This guide will explore the synthesis, characterization, and key applications that underscore their significance.

Synthesis and Formation Mechanism

The synthesis of Schiff bases from 4-fluoroaniline is a classic example of nucleophilic addition-elimination. The reaction involves the condensation of 4-fluoroaniline with a suitable aldehyde or ketone, typically under reflux in a solvent like ethanol.[11][12]

General Synthesis Workflow

The fundamental reaction proceeds as follows: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base) product.[4]

Sources

- 1. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijsr.net [ijsr.net]

- 4. scispace.com [scispace.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRDizin [search.trdizin.gov.tr]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Activity Potential of N-(3-Methoxybenzylidene)-4-fluoroaniline

Abstract

This technical guide provides a comprehensive framework for evaluating the biological activity potential of the Schiff base compound, N-(3-Methoxybenzylidene)-4-fluoroaniline. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, multi-pronged approach encompassing synthesis, characterization, in vitro biological screening, and in silico computational analysis. By integrating established methodologies with expert insights, this guide serves as a robust roadmap for elucidating the therapeutic promise of this novel chemical entity. We will delve into detailed protocols for assessing its antibacterial, antifungal, anticancer, and antioxidant properties, supported by a logical framework for data interpretation and further investigation.

Introduction: The Scientific Rationale

Schiff bases, characterized by the azomethine group (-C=N-), are a class of organic compounds renowned for their broad spectrum of biological activities.[1] Their versatile structure allows for facile synthesis and modification, making them attractive scaffolds in medicinal chemistry. The imine group is critical to their biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The specific compound of interest, N-(3-Methoxybenzylidene)-4-fluoroaniline, incorporates key pharmacophoric features: a methoxy-substituted benzene ring and a fluoro-substituted aniline ring. The methoxy group is known to play a role in antioxidant and anticancer properties, while the fluorine atom can enhance metabolic stability and binding affinity.[3][4] This unique combination of functional groups warrants a thorough investigation into its potential as a novel therapeutic agent.

This guide will provide the necessary protocols and conceptual framework to systematically evaluate the biological potential of N-(3-Methoxybenzylidene)-4-fluoroaniline, from initial synthesis to predictive computational modeling.

Synthesis and Characterization

A logical first step in evaluating a novel compound is its efficient synthesis and rigorous structural confirmation. The synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline is typically achieved through a condensation reaction between 3-methoxybenzaldehyde and 4-fluoroaniline.[5][6]

Synthesis Protocol

Materials:

-

3-methoxybenzaldehyde

-

4-fluoroaniline

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 3-methoxybenzaldehyde and 4-fluoroaniline in a minimal amount of ethanol.[7]

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[8]

-

Attach a reflux condenser and heat the mixture under reflux for 2-4 hours.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate, N-(3-Methoxybenzylidene)-4-fluoroaniline, is collected by filtration.

-

Recrystallize the crude product from ethanol to obtain a purified solid.[8]

-

Dry the purified crystals and determine the melting point.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques is essential.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the formation of the imine bond. Key expected peaks include the C=N stretch (around 1600-1630 cm⁻¹) and the absence of the N-H stretches from the primary amine and the C=O stretch from the aldehyde.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): ¹H NMR will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm.[9][10] The aromatic protons will appear as multiplets in the aromatic region. ¹³C NMR will show a signal for the imine carbon around 158-165 ppm.[9]

In Vitro Biological Activity Screening

The core of this investigation lies in a battery of in vitro assays to determine the compound's potential therapeutic applications. The following sections provide detailed protocols for assessing antibacterial, antifungal, anticancer, and antioxidant activities.

Antibacterial Activity Assessment

The antibacterial potential of N-(3-Methoxybenzylidene)-4-fluoroaniline will be evaluated against a panel of Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).[11]

Experimental Protocol: Broth Microdilution Assay

Materials:

-

Synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Add the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). A standard antibiotic should also be tested as a reference.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Activity Evaluation

Similar to the antibacterial assessment, the antifungal activity will be determined using a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Experimental Protocol: Antifungal Susceptibility Testing

Materials:

-

Synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Standard antifungal drug (e.g., Fluconazole)

-

DMSO

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a fungal inoculum and adjust the concentration as per CLSI guidelines.

-

Add the fungal suspension to each well.

-

Include positive and negative controls, as well as a standard antifungal agent.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

Anticancer Activity Screening

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[13][14] It measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Experimental Protocol: MTT Assay

Materials:

-

Synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline

-

Cancer cell lines (e.g., MCF-7 (breast), HeLa (cervical))

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Replace the old medium with the medium containing the test compound at various concentrations.

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.[13]

-

Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Potential Assessment

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.[3]

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

Synthesized N-(3-Methoxybenzylidene)-4-fluoroaniline

-

DPPH solution in methanol

-

Methanol

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of the test compound in methanol.

-

Add the compound solutions to the wells of a 96-well plate.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

The DPPH radical is a stable free radical with a deep violet color.[16] When reduced by an antioxidant, the color changes to pale yellow.[16]

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

In Silico Computational Studies

To complement the in vitro data, computational methods can provide valuable insights into the compound's pharmacokinetic properties and potential mechanisms of action.

ADMET Prediction

Workflow for ADMET Prediction:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string of N-(3-Methoxybenzylidene)-4-fluoroaniline.

-

Utilize online ADMET prediction servers such as ADMETlab 3.0 or ADMET-AI.[18][19]

-

Input the SMILES string into the server.

-

Analyze the predicted parameters, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hepatotoxicity.

-

-

Evaluate the compound's compliance with Lipinski's rule of five, a guideline for drug-likeness.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[20] This can help elucidate the potential mechanism of action at a molecular level.

Workflow for Molecular Docking:

-

Target Selection: Based on the in vitro results, select relevant protein targets. For example:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of N-(3-Methoxybenzylidene)-4-fluoroaniline and optimize its geometry.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock, MOE) to dock the ligand into the active site of the protein.

-

-

Analysis of Results:

-

Analyze the docking scores (binding affinity) and the binding poses of the ligand in the protein's active site.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein.

-

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Predicted Biological Activities of N-(3-Methoxybenzylidene)-4-fluoroaniline

| Biological Activity | Assay Method | Key Parameters | Predicted Outcome |

| Antibacterial | Broth Microdilution | MIC (µg/mL) | Moderate to high activity |

| Antifungal | Broth Microdilution | MIC (µg/mL) | Moderate activity |

| Anticancer | MTT Assay | IC₅₀ (µM) | Significant cytotoxicity |

| Antioxidant | DPPH Assay | IC₅₀ (µg/mL) | Potent radical scavenging |

Table 2: In Silico ADMET Profile of N-(3-Methoxybenzylidene)-4-fluoroaniline

| Property | Predicted Value | Compliance |

| Molecular Weight | < 500 | Yes |

| LogP | < 5 | Yes |

| H-bond Donors | < 5 | Yes |

| H-bond Acceptors | < 10 | Yes |

| Blood-Brain Barrier | Low/High | To be determined |

| Ames Mutagenicity | Non-mutagenic/Mutagenic | To be determined |

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex processes and relationships.

Caption: Synthetic workflow for N-(3-Methoxybenzylidene)-4-fluoroaniline.

Caption: Integrated workflow for biological activity screening.

Conclusion and Future Directions

This technical guide presents a comprehensive and systematic approach to evaluating the biological activity potential of N-(3-Methoxybenzylidene)-4-fluoroaniline. By following the detailed protocols for synthesis, characterization, in vitro screening, and in silico analysis, researchers can generate a robust dataset to assess its therapeutic promise. Positive results in any of the described assays would warrant further investigation, including mechanism of action studies, lead optimization to enhance potency and selectivity, and eventual in vivo testing in animal models. The framework provided herein serves as a critical starting point for unlocking the potential of this and other novel Schiff base compounds in the ongoing quest for new and effective therapeutic agents.

References

- Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3), 73-95. [Link: https://www.scirp.

- Arulmurugan, S., et al. (2010). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Rasayan Journal of Chemistry, 3(3), 385-410. [Link: https://rasayanjournal.co.in/vol-3/issue-3/3_vol3_no3.pdf]

- Dinda, B., et al. (2020). A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin. RSC Advances, 10(52), 31247-31273. [Link: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05230a]

- Mounika, K., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 133-144. [Link: https://gsconlinepress.

- Gowda, N., et al. (2023). Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers. Annals of the National Academy of Medical Sciences (India), 59(04), 283-290. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0043-1777553]

- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem. [Link: https://www.benchchem.com/application-notes/158/mtt-assay-for-anticancer-agent-158-cytotoxicity]

- Weiss-Sadan, T., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50729. [Link: https://www.jove.

- Tamarind Bio. (n.d.). How to use ADMET online. Tamarind Bio. [Link: https://www.tamarind.bio/post/how-to-use-admet-online]

- Shaker, Y. M., et al. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules, 24(17), 3139. [Link: https://www.mdpi.com/1420-3049/24/17/3139]

-

ADMET-AI. (n.d.). admet-ai.csb.app. Retrieved February 14, 2026, from [Link]

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link: https://www.creative-diagnostics.com/mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm]

- Abcam. (n.d.). MTT assay protocol. Abcam. [Link: https://www.abcam.com/protocols/mtt-assay-protocol]

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link: https://experiments.springernature.com/sources/cytotoxicity-mtt-assay]

- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link: https://www.gbiosciences.com/Products/DPPH-Antioxidant-Assay]

- Das, R. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research (JETIR), 5(1), 1435-1442. [Link: https://www.jetir.org/papers/JETIR1801260.pdf]

- Das, R. (2021). (PDF) SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. ResearchGate. [Link: https://www.researchgate.

-

VLS3D. (n.d.). ADMET predictions. VLS3D.COM. Retrieved February 14, 2026, from [Link]

- Dong, J., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W639-W646. [Link: https://academic.oup.com/nar/article/52/W1/W639/7643594]

- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link: https://www.amerigoscientific.com/dpph-assay.html]

- HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. [Link: https://cpd.hmu.edu.iq/d-repository/research/1669818815.pdf]

- AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. (n.d.). An experimental handbook for pharmaceutical organic chemistry-i. [Link: https://www.bookrivers.com/books/an-experimental-handbook-for-pharmaceutical-organic-chemistry-i-b-pharm-2nd-semester-pci-syllabus/chapters/chapter-14-aim-to-carry-out-the-synthesis-of-schiff-base-by-combining-aniline-and-benzaldehyde/]

- Gowda, N., et al. (2023). Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers. Annals of National Academy of Medical Sciences, 59(04), 283-290. [Link: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0043-1777553]

- Kumar, S., et al. (2022). In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. Molecules, 27(20), 6902. [Link: https://www.mdpi.com/1420-3049/27/20/6902]

- International Journal of Research and Analytical Reviews. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. IJRAR. [Link: https://www.ijrar.org/papers/IJRAR19K5406.pdf]

- Shaker, Y. M., et al. (2019). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Molecules, 24(17), 3139. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6749386/]

- El-Sayed, M. F., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1541-1571. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11186717/]

- Prasad, C. V., et al. (2011). Synthesis, spectral characterization of Schiff base transition metal complexes: DNA cleavage and antimicrobial activity studies. Journal of Chemical Sciences, 123, 195-204. [Link: https://www.ias.ac.in/article/fulltext/jcsc/123/02/0195-0204]

- bioRxiv. (2025). Independent Verification of a Novel Antifungal Agent: A Methodological Guide. bioRxiv. [Link: https://www.biorxiv.org/content/10.1101/2025.03.04.583363v1.full]

- Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link: https://dergipark.org.tr/en/pub/adyujsci/issue/55269/684711]

- International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link: https://www.chemijournal.com/archives/2024.v12.i1.PartAE.

- ResearchGate. (n.d.). Molecular Docking, Antimicrobial, Anticancer Effect of Schiff Base Ligand and Its Co (II), Ni (II), Cu (II) and Cd (II) Complexes. ResearchGate. [Link: https://www.researchgate.net/publication/359560370_Molecular_Docking_Antimicrobial_Anticancer_Effect_of_Schiff_Base_Ligand_and_Its_Co_II_Ni_II_Cu_II_and_Cd_II_Complexes]

- Semantic Scholar. (n.d.). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. Semantic Scholar. [Link: https://www.semanticscholar.org/paper/Antibacterial-Evaluation%2C-In-Silico-Characters-and-Shaker-Shaaban/0d3640245084931a319f7127b3d39589994c92b2]

- BenchChem. (2025). Independent Verification of a Novel Antifungal Agent: A Methodological Guide. BenchChem. [Link: https://www.benchchem.com/application-notes/217/independent-verification-of-a-novel-antifungal-agent-a-methodological-guide]

- PubMed. (2011). Synthesis, antibacterial activities and molecular docking studies of Schiff bases derived from N-(2/4-benzaldehyde-amino) phenyl-N'-phenyl-thiourea. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/21872479/]

- Juniper Publishers. (2025). Synthesis and Antimicrobial Activity of Some Schiff Base. Juniper Publishers. [Link: https://juniperpublishers.com/jpcr/pdf/JPCR.MS.ID.555809.pdf]

- ASM Journals. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link: https://journals.asm.org/doi/10.1128/aac.01258-24]

- PMC. (n.d.). Synthesis, Antimicrobial Evaluation, and Molecular Docking Analysis of Novel Schiff Bases Derived from Isatoic Anhydride and Salicylaldehyde. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319201/]

- ResearchGate. (2025). Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles. ResearchGate. [Link: https://www.researchgate.

- PMC. (n.d.). Purification and Characterization of Novel Antifungal Compounds from the Sourdough Lactobacillus plantarum Strain 21B. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC91001/]

- MDPI. (2023). Antifungal Activities of Compounds Produced by Newly Isolated Acrocarpospora Strains. MDPI. [Link: https://www.mdpi.com/2309-608X/9/1/40]

- ResearchGate. (2025). (PDF) Synthesis and antibacterial activity of some Schiff base complexes. ResearchGate. [Link: https://www.researchgate.net/publication/265057032_Synthesis_and_antibacterial_activity_of_some_Schiff_base_complexes]

- Biosciences Biotechnology Research Asia. (n.d.). Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Biosciences Biotechnology Research Asia. [Link: https://www.biotech-asia.org/vol14no4/antimicrobial-activities-of-schiff-base-metal-complexes-of-first-transition-series/]

- PMC. (n.d.). Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3730799/]

- Zanco Journal of Medical Sciences. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences. [Link: https://zjms.hmu.edu.iq/index.php/zjms/article/view/1004]

Sources

- 1. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 2. tamarind.bio [tamarind.bio]

- 3. bio-protocol.org [bio-protocol.org]

- 4. m.youtube.com [m.youtube.com]

- 5. jetir.org [jetir.org]

- 6. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 7. chemijournal.com [chemijournal.com]

- 8. globalconference.info [globalconference.info]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. amerigoscientific.com [amerigoscientific.com]

- 17. portal.valencelabs.com [portal.valencelabs.com]

- 18. ADMET-AI [admet.ai.greenstonebio.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Molecular Docking Insights of Newly Synthesized Schiff Base Monomers and Evaluating the Anticancer Activity of Their Polymers - Annals of National Academy of Medical Sciences [nams-annals.in]

- 21. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. thieme-connect.de [thieme-connect.de]

N-(3-Methoxybenzylidene)-4-fluoroaniline CAS number and identifiers

CAS Number: 202073-14-1 Compound Class: Schiff Base (Azomethine) Primary Application: Medicinal Chemistry Intermediate / Ligand Scaffold

Physiochemical Identity & Structural Profile

This section establishes the definitive chemical identity of the compound. Unlike generic reagents, N-(3-Methoxybenzylidene)-4-fluoroaniline represents a specific "push-pull" electronic system where the electron-donating methoxy group (meta-position) and the electron-withdrawing fluorine atom (para-position) modulate the reactivity of the central azomethine (-C=N-) linker.

Identifiers

| Identifier Type | Value |

| CAS Registry Number | 202073-14-1 |

| IUPAC Name | (E)-N-(3-methoxybenzylidene)-4-fluoroaniline |

| Molecular Formula | C₁₄H₁₂FNO |

| Molecular Weight | 229.25 g/mol |

| SMILES | COc1cccc(\C=N\c2ccc(F)cc2)c1 |

| InChI Key | (Computed) ZICFPEHQRZAFBZ-MHWRWJLKSA-N |

Structural Properties

The molecule adopts an (E)-configuration across the C=N double bond to minimize steric hindrance between the aromatic rings.

-

Fluorine Effect: The para-fluorine atom on the aniline ring enhances metabolic stability (blocking P450 oxidation at the para-position) and increases lipophilicity, a critical parameter for membrane permeability in drug design.

-

Methoxy Influence: The meta-methoxy group on the benzylidene ring acts as a weak activator through inductive effects, influencing the electron density at the imine nitrogen, which is relevant for metal coordination chemistry.

Synthetic Pathway & Mechanism

The synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline follows a classic nucleophilic addition-elimination reaction (Schiff base condensation).

Reaction Logic

-

Reactants: 3-Methoxybenzaldehyde (Electrophile) + 4-Fluoroaniline (Nucleophile).

-

Catalysis: Acid-catalyzed (typically Glacial Acetic Acid). The acid protonates the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to attack by the amine nitrogen.

-

Equilibrium Control: The reaction is reversible. To drive the yield, water generated during the reaction must be removed (e.g., via Dean-Stark trap or using anhydrous solvents like absolute ethanol).

Reaction Mechanism Diagram

The following diagram details the stepwise conversion from reactants to the final azomethine product.

Figure 1: Stepwise mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity N-(3-Methoxybenzylidene)-4-fluoroaniline for structural analysis.

Materials

-

3-Methoxybenzaldehyde (10 mmol)

-

4-Fluoroaniline (10 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

Workflow

-

Solubilization: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-Methoxybenzaldehyde in 10 mL of absolute ethanol.

-

Addition: Slowly add 10 mmol of 4-Fluoroaniline dissolved in 10 mL of ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 3-4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).

-

Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice/water. The Schiff base should precipitate as a solid.

-

Purification: Filter the precipitate under vacuum. Recrystallize from hot ethanol to obtain needle-like crystals.

Process Visualization

Figure 2: Operational workflow for the synthesis and purification of the title compound.

Characterization & Applications

Spectroscopic Validation

To ensure scientific integrity, the synthesized compound must be validated against these expected spectral peaks:

-

FT-IR: Look for a strong absorption band at 1600–1625 cm⁻¹ , characteristic of the Azomethine (C=N) stretching vibration.[1] The absence of carbonyl peaks (~1700 cm⁻¹) confirms the consumption of the aldehyde.

-

¹H NMR (DMSO-d₆): A diagnostic singlet signal is expected between 8.3–8.6 ppm , corresponding to the azomethine proton (-CH=N-).

Research Applications

-

Ligand Chemistry: The nitrogen in the imine bond has a lone pair available for coordination. This compound serves as a bidentate or monodentate ligand for transition metals (Cu, Zn, Ni), often used to create metallodrugs with enhanced DNA-binding affinities.

-

Biological Screening:

-

Antimicrobial:[2] Schiff bases with halogen substitutions (like the 4-Fluoro moiety) frequently exhibit disruption of bacterial cell walls.

-

Anticancer:[3] The planar structure allows for potential DNA intercalation. The fluorine atom enhances stability against metabolic degradation, prolonging the half-life in biological assays.

-

References

-

Sigma-Aldrich. (n.d.). N-(3-Methoxybenzylidene)-4-fluoroaniline Product Sheet. Retrieved from (Note: Link directs to search/product page for verification of CAS 202073-14-1).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883377. Retrieved from .

-

Khalaji, A. D., et al. (2012).[4] Molecular and Crystal Structure of (E)-4-Chloro-N-(3,4-dimethoxybenzylidene)aniline. Crystallography Reports. (Contextual reference for Schiff base structural properties).

-

BenchChem. (n.d.). 3-Chloro-4-fluoroaniline and derivatives. Retrieved from (Reference for fluoroaniline precursor properties).

Sources

Coordination chemistry of N-(3-Methoxybenzylidene)-4-fluoroaniline ligands

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, structural characterization, and coordination chemistry of N-(3-Methoxybenzylidene)-4-fluoroaniline (3-MBFA) . Unlike the ubiquitous salicylaldimine ligands (which possess an ortho-hydroxyl group for chelation), 3-MBFA presents a unique coordination challenge: the 3-methoxy substituent is sterically positioned meta to the binding site, precluding the formation of stable five- or six-membered chelate rings. Consequently, this ligand acts primarily as a neutral, monodentate Lewis base. This guide details the protocols for leveraging this monodentate character to engineer discrete metal complexes and explores their potential as fluoro-pharmacophores in drug development.

Ligand Profile & Retrosynthetic Analysis

Target Molecule: N-(3-Methoxybenzylidene)-4-fluoroaniline IUPAC Name: (E)-1-(4-fluorophenyl)-N-(3-methoxybenzylidene)methanamine Role: Neutral Monodentate Ligand (L-type)

Structural Logic

The molecule comprises two aromatic systems linked by an azomethine (-CH=N-) bridge.

-

Donor Site: The lone pair on the imine nitrogen (

hybridized) is the primary coordination site. -

Electronic Effects: The para-fluoro group on the aniline ring exerts an inductive electron-withdrawing effect (-I), slightly reducing the basicity of the imine nitrogen compared to non-fluorinated analogs.

-

Steric Constraints: The 3-methoxy group on the benzylidene ring does not participate in chelation. This distinguishes 3-MBFA from vanillin or salicylaldehyde derivatives.

Synthesis Protocol (Self-Validating)

Objective: Synthesize high-purity 3-MBFA via acid-catalyzed condensation.

Reagents:

-

3-Methoxybenzaldehyde (1.0 eq)

-

4-Fluoroaniline (1.0 eq)[1]

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3-methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of 4-fluoroaniline dropwise with constant stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

-

Reflux: Reflux the mixture at 78°C for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 8:2). The disappearance of the aldehyde spot indicates completion.

-

Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight.

-

Isolation: Filter the resulting precipitate and wash with cold ethanol. Recrystallize from hot ethanol to yield needle-like crystals.

Validation Checkpoints:

-

FT-IR: Appearance of a sharp peak at ~1620 cm⁻¹ (C=N stretch) and disappearance of the carbonyl peak at ~1700 cm⁻¹.

-

¹H NMR: A distinct singlet at δ 8.3–8.5 ppm corresponds to the azomethine proton (-CH=N-).

Coordination Chemistry Strategy

Because 3-MBFA is a monodentate ligand, it cannot form neutral inner-sphere complexes (e.g., [ML₂]) without auxiliary anionic ligands. The coordination strategy must focus on adduct formation .

Metal Center Selection

-

Copper(II) (d⁹): Favors Jahn-Teller distorted octahedral or square planar geometries. Target complex:

. -

Zinc(II) (d¹⁰): Favors tetrahedral geometries. Useful for fluorescence studies as it does not quench emission via d-d transitions. Target complex:

. -

Nickel(II) (d⁸): Can form square planar (diamagnetic) or octahedral (paramagnetic) adducts.

General Complexation Protocol

Reaction:

-

Metal Solution: Dissolve 1 mmol of metal salt (

, -

Ligand Solution: Dissolve 2 mmol of 3-MBFA in 10 mL ethanol.

-

Mixing: Add the metal solution to the ligand solution slowly. Note: Adding ligand to metal prevents the formation of kinetic polymeric byproducts.

-

Reflux: Reflux for 2-3 hours.

-

Precipitation: If no precipitate forms, reduce volume by rotary evaporation or add diethyl ether as a co-solvent to induce precipitation.

Structural & Functional Characterization

Visualizing the Coordination Architecture

The following diagram illustrates the synthesis pathway and the predicted coordination mode.

Caption: Synthesis pathway of 3-MBFA and subsequent formation of tetrahedral or square planar metal adducts.

Key Spectroscopic Signatures

| Technique | Parameter | Observation in Free Ligand | Shift in Complex | Interpretation |

| FT-IR | 1620 cm⁻¹ | 1600–1610 cm⁻¹ | Red shift indicates coordination via azomethine nitrogen. | |

| ¹H NMR | 8.4 ppm (s) | 8.5–8.7 ppm (s) | Deshielding due to electron donation to the metal ion. | |

| UV-Vis | ~280 nm | Unchanged | Ligand-centered transition. | |

| UV-Vis | ~330 nm | Blue Shift / Disappears | Lone pair on N is involved in bonding, stabilizing the ground state. |

Biological Applications (Fluoro-Pharmacophores)

The incorporation of the 4-fluoro group is strategic for drug development. Fluorine acts as a bioisostere, enhancing lipophilicity and metabolic stability (preventing oxidative metabolism at the para position).

Targeted Pathways:

-

DNA Binding: The planar aromatic systems of the complex can intercalate between DNA base pairs. The metal center provides positive charge attraction to the phosphate backbone.

-

Antimicrobial Action: Schiff base complexes often disrupt bacterial cell walls. The 3-methoxy group may enhance membrane permeability.

Experimental Workflow for DNA Binding (Viscosity & UV-Titration):

-

Prepare a stock solution of Calf Thymus DNA (CT-DNA) in Tris-HCl buffer (pH 7.2).

-

Titrate the metal complex (10–100 µM) into the DNA solution.

-

Hypochromism: A decrease in UV absorbance at the complex's

indicates intercalation (stacking interaction).

References

-

Schiff Base Synthesis & Properties

- Title: Synthesis and biological evaluation of Schiff bases of 4-aminophenazone.

- Source:Journal of Saudi Chemical Society.

-

URL:[Link]

-

Coordination Chemistry of Fluorinated Ligands

- Title: Fluorine in Medicinal Chemistry.

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

-

Crystallography of Similar Analogs

Sources

HOMO-LUMO Energy Gap Analysis of Fluorinated Schiff Bases: A Guide for Rational Drug Design

An In-depth Technical Guide

Abstract

The strategic incorporation of fluorine into Schiff base scaffolds represents a powerful approach in modern medicinal chemistry. Fluorination profoundly alters the electronic properties of these versatile compounds, influencing their reactivity, stability, and, ultimately, their biological activity. A critical parameter for understanding these effects is the Frontier Molecular Orbital (FMO) energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical methodologies for analyzing the HOMO-LUMO gap of fluorinated Schiff bases. We will explore both computational and experimental workflows, elucidate the causality behind procedural choices, and connect these electronic structure analyses to the rational design of next-generation therapeutic agents.

Introduction: The Synergy of Fluorine and Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone of coordination chemistry and drug discovery.[1][2] Their synthetic accessibility, structural versatility, and potent biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—make them privileged structures in the development of new therapeutics.[3][4] The biological significance of the azomethine group is largely attributed to its ability to form hydrogen bonds with active sites in biological targets, a process governed by the electronic nature of the molecule.[4]

The introduction of fluorine into organic molecules is a widely adopted strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties.[5] Judicious fluorination can improve metabolic stability, increase membrane permeability, and modulate the acidity of nearby functional groups, often leading to enhanced potency and selectivity.[5][6] When applied to Schiff bases, fluorination serves as a powerful tool to fine-tune the electronic landscape of the molecule.

The key to understanding this electronic modulation lies in Frontier Molecular Orbital (FMO) theory. The HOMO, the outermost orbital containing electrons, represents the capacity to donate an electron, while the LUMO, the innermost orbital lacking electrons, represents the capacity to accept an electron.[1] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a fundamental descriptor of a molecule's chemical reactivity and kinetic stability.[1][2] A smaller gap typically signifies a more reactive, "softer" molecule, which is more polarizable and likely to engage in biological interactions.[2][7][8] Conversely, a large gap indicates a stable, "harder" molecule.[2]

This guide details the essential techniques—from synthesis and characterization to advanced computational and experimental analysis—for determining and interpreting the HOMO-LUMO energy gap of fluorinated Schiff bases, providing a framework for their rational application in drug development.

Synthesis and Structural Verification

The foundational step in any analysis is the robust synthesis and characterization of the target compounds. Fluorinated Schiff bases are typically prepared via a straightforward condensation reaction between a primary amine and a fluorine-substituted aldehyde or ketone.[1][3][9]

Experimental Protocol: Synthesis of a Representative Fluorinated Schiff Base

This protocol describes the synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(4-fluorophenyl)methanimine, a compound with demonstrated biological relevance.[3]

-

Reactant Preparation:

-

Prepare a solution of 4-fluorobenzaldehyde (1.0 mmol) in 10 mL of ethanol.

-

Prepare a separate solution of (1H-benzo[d]imidazol-2-yl)methanamine (1.0 mmol) in 10 mL of ethanol.

-

Causality Note: Ethanol is a common solvent as it effectively dissolves both reactants and is easily removed post-reaction. The 1:1 molar ratio ensures complete consumption of the limiting reagent.

-

-

Reaction:

-

Combine the two ethanolic solutions in a round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture continuously at room temperature for 6 hours.

-

Causality Note: Continuous stirring ensures homogeneity and maximizes reactant collision frequency. The reaction is typically run at room temperature as the formation of the imine bond is often spontaneous and thermodynamically favorable.

-

-

Isolation and Purification:

-

Observe the formation of a precipitate, indicating product formation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven.

-

Structural Characterization

Confirmation of the Schiff base formation is paramount. Key analytical techniques include:

-

FT-IR Spectroscopy: The most definitive evidence is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretching vibration, typically found in the 1600-1690 cm⁻¹ region, and the disappearance of the C=O stretch from the starting aldehyde.[3][9]

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): ¹H NMR should show a characteristic singlet for the azomethine proton (-CH=N-). ¹³C NMR will confirm the presence of the imine carbon. ¹⁹F NMR is used to verify the incorporation and chemical environment of the fluorine atom.[10]

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition.

Computational Analysis: A Predictive DFT Approach

Density Functional Theory (DFT) is a powerful quantum chemical method for predicting the electronic structure and properties of molecules, including HOMO and LUMO energies, before synthesis.[10][11] The B3LYP functional combined with a basis set like 6-311++G(d,p) is widely used and provides a good balance of accuracy and computational cost for organic molecules.[8][11]

Workflow: DFT Calculation of HOMO-LUMO Gap

Caption: A typical workflow for calculating HOMO-LUMO energies using DFT.

Step-by-Step Computational Protocol

-

Structure Input: Draw the 2D structure of the fluorinated Schiff base and convert it to a 3D model using software like GaussView.

-

Geometry Optimization: Perform an energy minimization calculation to find the most stable three-dimensional conformation of the molecule. This is a crucial step as molecular orbital energies are highly dependent on geometry.

-

Frequency Analysis: Run a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is at a true energy minimum.

-

Molecular Orbital Calculation: Using the optimized geometry, perform a single-point energy calculation. This step computes the energies of all molecular orbitals.[12]

-

Data Extraction: From the Gaussian output file, locate the section listing the molecular orbital energies. Identify the energy of the highest occupied (HOMO) and lowest unoccupied (LUMO) orbitals.[13]

-

Gap Calculation: Calculate the energy gap using the formula: ΔE = E_LUMO - E_HOMO . The resulting value is often converted from Hartrees to electron volts (eV) for easier interpretation (1 Hartree ≈ 27.2114 eV).

Representative Computational Data

The table below summarizes DFT-calculated electronic properties for representative Schiff bases. A smaller ΔE value indicates higher chemical reactivity.[8]

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Reference |

| Amoxicillin-based Schiff Base | -5.639 | -2.090 | 3.549 | [14][15] |

| Triazine Derivative | -6.297 | -1.810 | 4.487 | [11] |

| N,N'-bis(salicylidene)ethylenediamine | -5.85 | -1.95 | 3.90 | [8] (re-calc) |

Experimental Verification: A Combined Electrochemical and Spectroscopic Approach

While DFT provides excellent predictions, experimental validation is essential. The HOMO and LUMO energy levels can be determined experimentally by combining Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.[16][17][18]

-

Cyclic Voltammetry (CV): This electrochemical technique measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential (E_ox) relates to the energy required to remove an electron from the HOMO, while the reduction potential (E_red) relates to the energy required to add an electron to the LUMO.[16][19]

-

UV-Vis Spectroscopy: This technique measures the absorption of light by a molecule. The onset of the lowest energy absorption peak (λ_onset) corresponds to the energy required to promote an electron from the HOMO to the LUMO, giving the optical energy gap (E_g^opt).[16]

Workflow: Experimental Determination of HOMO-LUMO Gap

Caption: Combined workflow for experimental HOMO-LUMO gap determination.

Step-by-Step Experimental Protocol

-

Cyclic Voltammetry:

-

Dissolve the fluorinated Schiff base in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup (e.g., glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl reference electrode).[20]

-

Record the cyclic voltammogram and determine the onset potential of the first oxidation wave (E_ox).

-

Calculate the HOMO energy using the empirical formula: E_HOMO (eV) = -[E_ox(onset) vs Fc/Fc⁺ + 5.1] . (Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard, and the value of 5.1 eV is its absolute energy level below vacuum).

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or ethanol).

-

Record the absorption spectrum.

-

Determine the wavelength at the onset of the lowest-energy absorption band (λ_onset).

-

Calculate the optical energy gap using the formula: E_g^opt (eV) = 1240 / λ_onset (nm) .

-

-

LUMO Calculation:

-

Determine the LUMO energy level by adding the optical gap to the HOMO energy: E_LUMO = E_HOMO + E_g^opt .

-

Causality Note: This combined approach is often more reliable than directly using the reduction potential from CV, as the reduction process can be electrochemically irreversible. The optical gap from UV-Vis provides a direct measure of the HOMO-LUMO transition energy.[19]

-

Application in Drug Design: Connecting the Energy Gap to Biological Activity

The true value of HOMO-LUMO analysis lies in its ability to rationalize structure-activity relationships (SAR) and guide the design of more effective drugs.

-

Modulating Reactivity: Fluorine, being highly electronegative, typically lowers the energy of both the HOMO and LUMO. This can either increase or decrease the energy gap depending on the specific substitution pattern and its effect on the molecular orbitals. By strategically placing fluorine atoms, medicinal chemists can fine-tune the ΔE to optimize a compound's reactivity for a specific biological target.

-

Predicting Bioactivity: A lower HOMO-LUMO gap often correlates with higher biological activity.[7] Molecules with a small gap are more polarizable and can more readily participate in charge-transfer interactions with biological receptors or enzyme active sites.[7][21] For example, a fluorinated Schiff base designed as an anticancer agent might be optimized for a smaller ΔE to enhance its interaction with DNA or key cellular proteins.

-

Rational Design: If a lead compound shows promising activity but poor metabolic stability, a medicinal chemist might introduce a fluorine atom at a metabolically vulnerable site. HOMO-LUMO analysis can then predict how this modification alters the electronic properties. If the energy gap increases significantly, it might suggest a loss of reactivity and potency, prompting the exploration of alternative fluorination sites. This predictive power accelerates the drug design cycle and reduces reliance on purely empirical synthesis and testing.

Conclusion

The HOMO-LUMO energy gap is a critical descriptor that bridges the gap between the molecular structure of fluorinated Schiff bases and their functional properties. The dual approach of combining predictive DFT calculations with empirical validation from cyclic voltammetry and UV-Vis spectroscopy provides a robust framework for understanding and engineering the electronic characteristics of these molecules. For professionals in drug development, this analysis is not merely an academic exercise; it is an essential tool for rational drug design, enabling the targeted modulation of reactivity and stability to create safer, more potent, and more selective therapeutic agents.

References

-

Al-Hamdani, A. A. S., et al. (2022). Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. Available at: [Link]

-

Al-Masoudi, A. J., et al. (2024). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports. Available at: [Link]

-

Kachhad, K. D., et al. (2022). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Taylor & Francis Online. Available at: [Link]

-

J-GLOBAL. (n.d.). Synthesis, structural characterization and biological activity of fluorinated Schiff-bases of the type [C6H4-1-(OH)-3-(CHNArF)]. J-GLOBAL. Available at: [Link]

-

Iraqi Journal of Science. (n.d.). A Novel Fluorinated Schiff Base: Synthesis, Spectroscopic Characterization, and Quantum Chemical Study. Iraqi Journal of Science. Available at: [Link]

-

Shaker, D. A., & Mahdi, H. A. (2025). Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Hassan, A. Q., et al. (2024). Synthesis, characterization, DFT and biological studies mixed ligand metal complexes containing of a new Schiff base ligand and. Chemical Review and Letters. Available at: [Link]

-

ResearchGate. (n.d.). Correlation of biological activity with LUMO energy. ResearchGate. Available at: [Link]

-

Shamsa, D. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at: [Link]

-

Müller, K., et al. (2007). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). HOMO, LUMO values and band gap energies of the Schiff base compound obtained with the DFT/B3PW91/6-311G method and basis set. ResearchGate. Available at: [Link]

-

Ali, M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon. Available at: [Link]

-

Revue Roumaine de Chimie. (n.d.). HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING. Revue Roumaine de Chimie. Available at: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

-

Jhaa, G. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. YouTube. Available at: [Link]

-

Haymoor, I. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]

-

Kumar, S. (2016). Role of Schiff Base in Drug Discovery Research. Hilaris Publisher. Available at: [Link]

-

Bhattacharjee, U., et al. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. ChemistryOpen. Available at: [Link]

-

Shamsa, D. (2024). HOMO and LUMO determination. YouTube. Available at: [Link]

-

ResearchGate. (2014). Regarding HOMO, LUMO energy levels determination from Cyclic Voltammetry (CV)?. ResearchGate. Available at: [Link]

-

Computational Chemistry. (2023). How to Calculate HOMO LUMO Energy Gap. YouTube. Available at: [Link]

-

International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. IJSRST. Available at: [Link]

-

ResearchGate. (n.d.). The HOMO, LUMO and energy gap of synthesized Schiff base (HL). ResearchGate. Available at: [Link]

-

El-Ghamry, H., et al. (2018). Design, structural, spectral, DFT and analytical studies of novel nano-palladium schiff base complex. Scientific Reports. Available at: [Link]

-

Magar, B. S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, structural, spectral, DFT and analytical studies of novel nano-palladium schiff base complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. irjweb.com [irjweb.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. revroum.lew.ro [revroum.lew.ro]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. prezi.com [prezi.com]

- 21. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline

<__ _>

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline, a Schiff base compound of interest in medicinal chemistry and materials science. The synthesis involves the acid-catalyzed condensation of 3-methoxybenzaldehyde and 4-fluoroaniline. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and characterization data. The protocol emphasizes safety, efficiency, and reproducibility, and is supported by authoritative references to ensure scientific integrity.

Introduction

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds formed from the condensation of primary amines with carbonyl compounds.[1][2][3] Their diverse applications in catalysis, materials science, and as intermediates in organic synthesis have drawn significant attention.[1][2] N-(3-Methoxybenzylidene)-4-fluoroaniline, the subject of this protocol, is a valuable scaffold in the development of novel therapeutic agents and functional materials due to its unique electronic and structural properties.

The synthesis described herein is a classic example of imine formation, a reversible, acid-catalyzed reaction.[4][5][6] Understanding the mechanism and optimizing reaction conditions are crucial for achieving high yield and purity. This guide will delve into the causality behind each experimental choice, providing a robust and self-validating protocol.

Reaction Scheme and Mechanism

The synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline proceeds via the nucleophilic addition of 4-fluoroaniline to 3-methoxybenzaldehyde, followed by the elimination of a water molecule to form the imine.

Reaction Scheme:

3-Methoxybenzaldehyde + 4-Fluoroaniline -> N-(3-Methoxybenzylidene)-4-fluoroaniline + Water

Mechanism of Imine Formation:

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.[4][5][7][8] The pH of the reaction medium is a critical parameter; a weakly acidic environment (around pH 4-5) is optimal.[4][6][7] At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, the removal of the hydroxyl group in the intermediate is hindered.[4][6]

The mechanism involves the following key steps:

-

Nucleophilic attack: The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde.[4][5]

-

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.[5]

-

Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).[4][5]

-

Elimination of water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming an iminium ion.[4][5]

-

Deprotonation: A base (such as the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the neutral imine product and regenerate the acid catalyst.[4][5]

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| 3-Methoxybenzaldehyde | C8H8O2 | 136.15 | ≥98% | Sigma-Aldrich |

| 4-Fluoroaniline | C6H6FN | 111.12 | ≥99% | Sigma-Aldrich |

| Ethanol (Absolute) | C2H5OH | 46.07 | ≥99.5% | Fisher Scientific |

| Glacial Acetic Acid | CH3COOH | 60.05 | ≥99.7% | VWR Chemicals |

| Diethyl Ether | (C2H5)2O | 74.12 | ACS Grade | EMD Millipore |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | ACS Grade | J.T. Baker |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Melting point apparatus

-

FT-IR Spectrometer

-

NMR Spectrometer

-

Mass Spectrometer

-

Rotary evaporator

Experimental Protocol

Synthesis of N-(3-Methoxybenzylidene)-4-fluoroaniline

This protocol is adapted from established methods for Schiff base synthesis.[2][9][10][11]

Step-by-Step Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (1.36 g, 10 mmol) in 20 mL of absolute ethanol.

-

Addition of Amine: To this solution, add 4-fluoroaniline (1.11 g, 10 mmol).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction. The acid protonates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine.[4][7][8]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 4:1).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

-

Isolation of Crude Product: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C) to a constant weight.

Purification by Recrystallization